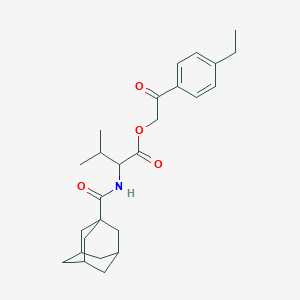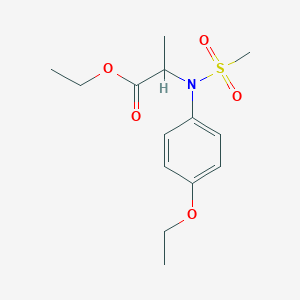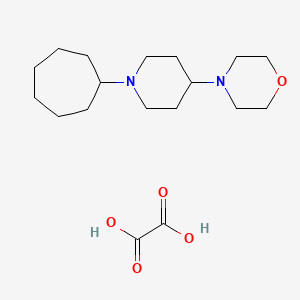
1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Übersicht
Beschreibung
1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, also known as BDIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDIB is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Wirkmechanismus
The mechanism of action of 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell division and gene expression. This compound has also been found to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies in animal models have also shown that this compound can reduce tumor growth, protect against neurodegeneration, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It is also stable and can be stored for long periods of time. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to design more targeted therapies for cancer and neurodegenerative diseases. Another direction is to test the safety and efficacy of this compound in clinical trials. If this compound proves to be safe and effective, it could become a new therapy for cancer and neurodegenerative diseases. Finally, future research could focus on developing new analogs of this compound with improved potency and selectivity for its molecular targets.
Wissenschaftliche Forschungsanwendungen
1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its anti-inflammatory and neuroprotective properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 3-(1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-2-21(22(27)16-9-4-3-5-10-16)31-25(30)17-11-8-12-18(15-17)26-23(28)19-13-6-7-14-20(19)24(26)29/h3-15,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZUEWGWGNZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-({[3-(1-hydroxyethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3971390.png)
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971398.png)

![benzyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971426.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971434.png)
![ethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3971436.png)
![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971443.png)

![3-bromo-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971448.png)
![2-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971450.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971457.png)